Product packaging for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate(Cat. No.:CAS No. 107095-98-7)

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

Cat. No.: B177476
CAS No.: 107095-98-7
M. Wt: 253.25 g/mol
InChI Key: GRDXCAVYBAKBNK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO5 B177476 Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate CAS No. 107095-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXCAVYBAKBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618161
Record name Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107095-98-7
Record name Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Picolinate Ester Chemistry and Pyridine Derivatives

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate belongs to the broader classes of picolinate (B1231196) esters and pyridine (B92270) derivatives. Pyridine and its derivatives are fundamental heterocyclic compounds in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. lookchem.comnih.gov The nitrogen atom in the pyridine ring imparts distinct electronic properties and reactivity compared to its carbocyclic analog, benzene (B151609). nih.gov

Picolinate esters, as derivatives of picolinic acid, are significant in coordination chemistry and as intermediates in the synthesis of more complex molecules. researchgate.net The synthesis of this compound is a prime example of the functionalization of this scaffold. It can be synthesized via the O-alkylation of ethyl 3-hydroxypicolinate (B15391739). lookchem.com This reaction typically involves reacting the hydroxyl group of the picolinate with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. lookchem.comresearchgate.net This straightforward synthesis makes it an accessible intermediate for further chemical transformations.

Significance As a Versatile Organic Building Block for Advanced Molecular Architectures

The significance of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate lies in its versatility as an organic building block. Its structure contains multiple reactive sites: two distinct ester functionalities, a nucleophilic pyridine (B92270) nitrogen, and an ether linkage. This multi-functionality allows for a range of selective chemical modifications, making it a strategic precursor for the construction of complex molecular architectures.

A key documented application of this compound is as an intermediate in the synthesis of furopyridines. lookchem.com Specifically, the intramolecular cyclization of this compound can lead to the formation of ethyl 3-hydroxyfuropyridine-2-carboxylate. lookchem.com Furopyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their potential biological activities. lookchem.com The ability to readily access this fused ring system via the cyclization of this compound highlights its importance as a valuable synthetic intermediate.

Overview of Key Research Domains Pertaining to the Compound

Strategies for the Construction of the Picolinate (B1231196) Ester Core

The formation of the foundational picolinate ester is a critical first step in the synthesis of the target molecule. This can be achieved through direct esterification of picolinic acid derivatives or by constructing the pyridine (B92270) ring itself as part of a more complex synthetic route.

Esterification Reactions of Picolinic Acid Derivatives

A straightforward method for forming the ethyl picolinate core is the direct esterification of a picolinic acid derivative. This typically involves reacting the corresponding picolinic acid with ethanol (B145695) in the presence of a catalyst.

One common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For instance, reacting a pyridinecarboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), yields the corresponding acid chloride hydrochloride. nih.gov This intermediate can then be reacted with ethanol to form the ethyl ester.

Alternatively, coupling agents can be employed to facilitate the esterification. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) have been used to promote the reaction between a carboxylic acid and an alcohol, offering high yields. researchgate.net Another patented method for the esterification of nicotinic acid, a constitutional isomer of picolinic acid, utilizes an aliphatic alcohol in the presence of an alkane sulfonic acid catalyst and an inert, water-immiscible organic solvent to azeotropically remove water and drive the reaction to completion, achieving nearly theoretical yields. google.com

Table 1: Representative Esterification Methods for Pyridinecarboxylic Acids

Pyridinecarboxylic AcidReagent 1Reagent 2Catalyst/Coupling AgentSolventYieldReference
Isonicotinic AcidThionyl Chloride4-NitrophenolDMF (catalytic)THF- nih.gov
Picolinic AcidThionyl ChlorideN-HydroxysuccinimideDMF (catalytic)THF67% nih.gov
Cinnamic Acidn-Octanol-DCC-up to 97% researchgate.net
Nicotinic AcidAmyl Alcohol-Lower Alkyl Sulfonic AcidsBenzene (B151609)~Theoretical google.com

This table is interactive. Click on the headers to sort the data.

Pyridine Ring Formation Approaches within Complex Syntheses

In more intricate synthetic strategies, the pyridine ring of the picolinate core is constructed from acyclic precursors. This approach offers the flexibility to introduce various substituents onto the pyridine ring. Several named reactions are central to pyridine synthesis:

Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org While traditionally used for producing simple pyridines like picolines, modifications can allow for the synthesis of more complex derivatives. wikipedia.org The reactions are often carried out in the gas phase at high temperatures over oxide catalysts like alumina (B75360) or silica. wikipedia.org

Hantzsch Pyridine Synthesis: This is a highly efficient reaction that combines a β-dicarbonyl compound, an aldehyde, and ammonia or an ammonia donor to form a dihydropyridine, which is subsequently oxidized to the pyridine. pharmaguideline.comorganic-chemistry.org

Guareschi-Thorpe Synthesis: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-hydroxypyridine, which can be further functionalized. pharmaguideline.com

Krohnke Pyridine Synthesis: This approach utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to produce 2,4,6-trisubstituted pyridines. pharmaguideline.com

Modern advancements in pyridine synthesis often involve transition-metal-catalyzed reactions. researchgate.net For example, [2+2+2] cycloadditions of alkynes and nitriles, catalyzed by metals like cobalt or rhodium, provide a convergent and atom-efficient route to substituted pyridines. researchgate.netacsgcipr.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes also represents a greener approach to symmetrical pyridines. acsgcipr.org

Introduction of the Ethoxy-2-oxoethoxy Side Chain

Once the 3-hydroxypicolinate (B15391739) core is established, the next crucial step is the introduction of the ethoxy-2-oxoethoxy side chain. This is typically accomplished through alkylation or etherification reactions, or via condensation reactions with appropriate precursors.

Alkylation and Etherification Strategies

The most direct method for introducing the side chain is the Williamson ether synthesis. This involves deprotonating the hydroxyl group of ethyl 3-hydroxypicolinate with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an appropriate ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate.

The choice of base and solvent is critical to the success of this reaction. Stronger bases are generally required to deprotonate the phenolic hydroxyl group of the 3-hydroxypicolinate. The Williamson ether synthesis is a versatile method for creating a wide range of ether structures. pearson.com

Condensation Reactions Utilizing Relevant Precursors

Condensation reactions provide an alternative route to the ether linkage. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. While direct condensation of an alcohol and an aldehyde is possible, it can be challenging. pearson.com

A more relevant approach in this context might involve the condensation of ethyl 3-hydroxypicolinate with a precursor that already contains the ethoxy-2-oxoethyl moiety. For instance, a reagent containing a good leaving group attached to the desired side chain could be condensed with the picolinate under appropriate conditions. The study of condensation reactions of C4H4+ with pyridine, while not directly applicable, highlights the investigation of complex condensation pathways involving pyridine rings. researchgate.net Research on the condensation of pyridine-2,3-diamine with aromatic aldehydes further illustrates the reactivity of functional groups on the pyridine ring, which can be influenced by the reaction conditions. ias.ac.in

Optimization of Reaction Conditions and Yields in Analogous Syntheses

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly impact the outcome of the synthesis.

In the context of pyridine synthesis, moving from traditional high-temperature condensation reactions to metal-catalyzed processes has offered milder conditions and improved functional group tolerance. researchgate.net For instance, palladium-catalyzed dehydrogenative dimerization of pyridines has been optimized by the choice of oxidant and additives, leading to improved yields. researchgate.net

For esterification reactions, the use of coupling reagents like DCC can significantly increase yields, with some reactions reaching 97% after 12 hours. researchgate.net In pyridine ring formation, multicomponent dearomatization strategies have achieved impressive yields of up to 92% with high diastereomeric and enantiomeric ratios by carefully controlling reaction conditions, including the use of a base and water to accelerate isomerization and reduce side reactions. mdpi.com

The choice of reactants and their stoichiometry is also crucial. For example, in the Chichibabin synthesis, using an excess of formaldehyde (B43269) can serve as a hydrogen acceptor, facilitating the aromatization of the pyridine ring. google.com In the direct condensation of amides with enol ethers to form pyridines, using an excess of the nucleophile was found to improve the product yield. acs.org

Table 2: Factors Influencing Yield in Pyridine and Derivative Syntheses

Reaction TypeKey Optimization FactorEffect on YieldReference
Pyridine DimerizationChoice of Oxidant and AdditiveImproved Yield (up to 76%) researchgate.net
EsterificationUse of Coupling Reagent (DCC)High Yield (up to 97%) researchgate.net
Pyridine DearomatizationBase and Water AdditionHigh Yield (up to 92%) mdpi.com
Pyridine Synthesis (Chichibabin)Excess FormaldehydeFacilitates Aromatization google.com
Pyridine Synthesis (Condensation)Excess NucleophileImproved Yield acs.org

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound is achieved through a Williamson ether synthesis, a classic and widely utilized method for forming ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key step involves the deprotonation of Ethyl 3-hydroxypicolinate to form a pyridinoxide intermediate, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

A critical aspect of the SN2 mechanism is the backside attack of the nucleophile on the substrate. This means the pyridinoxide attacks the carbon atom bearing the bromine atom from the side opposite to the carbon-bromine bond. This leads to an inversion of configuration at the electrophilic carbon, although in the case of ethyl bromoacetate, this is not a stereocenter.

Detailed mechanistic insights can be gleaned from studies of analogous reactions. For instance, the kinetics of the reaction between ethyl bromoacetate and substituted phenoxyacetate (B1228835) ions in 90% aqueous acetone (B3395972) has been thoroughly investigated and provides a strong model for the synthesis of this compound. ias.ac.in These studies reveal a total second-order reaction, first order in each reactant. ias.ac.in

The rate of the reaction is significantly influenced by the electronic properties of the substituents on the aromatic ring of the nucleophile. Electron-releasing groups on the ring increase the nucleophilicity of the oxygen atom, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups decrease the electron density on the oxygen, making it a weaker nucleophile and thus slowing down the reaction. ias.ac.in This relationship can be quantified using the Hammett equation, which correlates the reaction rates with the electronic properties of the substituents. For the reaction of substituted phenoxyacetate ions with ethyl bromoacetate, a negative rho (ρ) value is observed, confirming that the reaction is favored by electron-donating groups. ias.ac.in

Kinetic data from the reaction of various substituted phenoxyacetate ions with ethyl bromoacetate can be used to understand the transition state of the reaction. The second-order rate constants and activation parameters for these analogous reactions provide valuable quantitative insights.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenoxyacetate Ions with Ethyl Bromoacetate in 90% Aqueous Acetone

Substituent (X) in X-C₆H₄-O-CH₂-COO⁻k₂ x 10³ (M⁻¹s⁻¹) at 30°Ck₂ x 10³ (M⁻¹s⁻¹) at 35°Ck₂ x 10³ (M⁻¹s⁻¹) at 40°C
H1.852.804.20
p-CH₃2.353.505.20
p-Cl1.302.053.15
p-NO₂0.550.901.50
m-CH₃2.103.154.70
m-Cl1.151.802.80
m-NO₂0.651.051.75

Data is analogous from a study on substituted phenoxyacetate ions and is used here to illustrate the principles of the reaction mechanism. ias.ac.in

The activation parameters for these reactions, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be calculated from the temperature dependence of the rate constants using the Arrhenius and Eyring equations. These parameters provide further details about the transition state. A negative entropy of activation is typically observed for SN2 reactions, which is consistent with the formation of a more ordered transition state from two reactant molecules. ias.ac.in

Table 2: Activation Parameters for the Reaction of Substituted Phenoxyacetate Ions with Ethyl Bromoacetate

Substituent (X) in X-C₆H₄-O-CH₂-COO⁻ΔH‡ (kJ/mol)-ΔS‡ (J/mol·K)
H62.885.3
p-CH₃60.790.4
p-Cl65.381.2
p-NO₂71.270.3
m-CH₃61.588.3
m-Cl66.578.7
m-NO₂70.372.8

Data is analogous from a study on substituted phenoxyacetate ions and is used here to illustrate the principles of the reaction mechanism. ias.ac.in

In the context of this compound synthesis, the nitrogen atom in the pyridine ring of Ethyl 3-hydroxypicolinate acts as an electron-withdrawing group, which would be expected to decrease the nucleophilicity of the hydroxyl group compared to phenol. However, upon deprotonation, the resulting pyridinoxide is still a potent nucleophile capable of reacting with ethyl bromoacetate. The precise rate and activation parameters for the synthesis of the title compound would require specific experimental investigation but are expected to follow the general principles outlined by these analogous mechanistic studies.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would be indispensable.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign the proton (¹H) and carbon (¹³C) signals and to piece together the molecular framework, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in identifying the spin systems of the ethyl groups and the connectivity of the protons on the picolinate ring. For instance, the triplet and quartet signals of each ethyl group would show a cross-peak, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each carbon atom that has one or more attached protons. The methylene (B1212753) and methyl carbons of the two ethyl groups, as well as the protons on the pyridine ring, would be directly correlated to their respective carbon signals.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (to ¹H at atom)HMBC Correlations (to ¹³C at atom)
1-~165-2, 3, 4
2Triplet, ~1.3~1431, 3
3Quartet, ~4.3~6221, 2
4-~150-1, 5, 6, 8
5Doublet of doublets, ~8.2~14064, 6, 7
6Doublet of doublets, ~7.5~1255, 74, 5, 7, 8
7Doublet, ~7.8~11565, 6
8-~155-4, 6, 9
9Singlet, ~4.8~68-8, 10
10-~168-9, 11, 12
11Triplet, ~1.2~141210, 12
12Quartet, ~4.2~611110, 11

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, with a molecular formula of C₁₂H₁₅NO₅, the expected monoisotopic mass would be calculated with high precision.

TechniqueParameterExpected Value
HRMS (e.g., ESI-TOF)Calculated Monoisotopic Mass [M+H]⁺254.0974
Calculated Monoisotopic Mass [M+Na]⁺276.0793
Molecular FormulaC₁₂H₁₅NO₅

An experimental HRMS measurement matching the calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

X-ray Crystallography for Solid-State Structural Determination

A hypothetical table of crystallographic data is presented below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factorValue

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups, likely in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ether and ester linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be observable.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of non-polar bonds would also be more prominent.

A summary of expected vibrational frequencies is provided in the table below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (ester)Stretch1730 - 1750
C-O (ester and ether)Stretch1000 - 1300
C=C, C=N (aromatic ring)Stretch1450 - 1600
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000

Chemical Transformations and Reactivity of Ethyl 3 2 Ethoxy 2 Oxoethoxy Picolinate

Reactivity of the Picolinate (B1231196) Ester Moiety

The picolinate ester functionality is a primary site for chemical transformations, undergoing reactions typical of carboxylic acid esters, but with reactivity modulated by the pyridine (B92270) ring.

The ethyl picolinate moiety can undergo transesterification in the presence of an alcohol under acidic or basic conditions, leading to the exchange of the ethoxy group with a different alkoxy group. Similarly, hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. The general schemes for these reactions are presented below.

Table 1: General Reactions of the Picolinate Ester Moiety

Reaction TypeReagentsProduct
TransesterificationR'OH, Acid or Base Catalyst3-(2-ethoxy-2-oxoethoxy)picolinate ester with R' alkoxy group
HydrolysisH₂O, Acid or Base3-(2-ethoxy-2-oxoethoxy)picolinic acid

The picolinate ester can react with amines to form the corresponding amides. This reaction is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst. Other nucleophiles, such as Grignard reagents or organolithium compounds, can also attack the ester carbonyl, leading to the formation of ketones or tertiary alcohols, respectively, although these reactions can be complicated by the presence of the other ester group and the pyridine nitrogen.

Transformations Involving the Ethoxy-2-oxoethoxy Side Chain

The side chain at the 3-position of the pyridine ring possesses its own reactive ester group and an ether linkage, allowing for a range of chemical modifications.

The terminal ethyl ester of the side chain can undergo similar reactions to the picolinate ester, such as hydrolysis, transesterification, and amidation. Selective reaction at this site over the picolinate ester can be challenging and may require careful control of reaction conditions or the use of protecting groups. The ether linkage is generally stable but can be cleaved under harsh conditions.

The proximity of the two ester functionalities and the pyridine ring allows for the possibility of intramolecular cyclization reactions. For instance, under specific conditions, a Dieckmann-type condensation could potentially occur, leading to the formation of a new ring system. The specific products would depend on the reaction conditions and the base used.

Catalytic Reactions Involving Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

While not a catalyst itself, the picolinate scaffold is a well-known ligand for various metal catalysts. The nitrogen atom of the pyridine ring and the oxygen atoms of the ether and carbonyl groups can act as coordination sites for metal ions. Therefore, this compound could potentially be used as a ligand in homogeneous catalysis. The specific catalytic applications would depend on the metal center and the reaction of interest. For example, picolinate-based ligands have been used in oxidation, reduction, and cross-coupling reactions.

Regioselectivity and Stereoselectivity in Chemical Reactions of this compound: A Review of Available Data

Currently, there is a notable absence of specific research findings in publicly accessible scientific literature detailing the regioselectivity and stereoselectivity of chemical reactions involving This compound . While the synthesis and general properties of this compound are documented, in-depth studies elucidating its behavior in reactions where regioisomeric or stereoisomeric products could be formed appear to be limited or not widely published.

The molecular structure of This compound features several reactive sites, including the pyridine ring, the ester functionalities, and the ether linkage. This suggests a potential for diverse reactivity, where controlling the outcome of a reaction at a specific site (regioselectivity) or in a particular three-dimensional orientation (stereoselectivity) would be a key challenge and area of interest for synthetic chemists.

The pyridine ring, an electron-deficient aromatic system, could theoretically undergo nucleophilic aromatic substitution. The positions of substitution on the ring would be a question of regioselectivity, influenced by the electronic effects of the existing substituents. Similarly, the two ester groups present different steric and electronic environments, which could lead to regioselective hydrolysis or transesterification under appropriate conditions.

Furthermore, the methylene (B1212753) group adjacent to the pyridinyl ether oxygen and the carbonyl group of the side-chain ester could potentially be prochiral. This would make reactions at this site, such as enolate formation followed by alkylation, a subject for stereoselective control, potentially leading to the formation of enantiomeric or diastereomeric products.

Despite these theoretical possibilities, a comprehensive search of chemical databases and scientific journals did not yield specific experimental data, such as reaction schemes, yields of different isomers, or spectroscopic data, that would allow for a detailed discussion and the creation of data tables on the regioselectivity and stereoselectivity of this compound's reactions.

Applications of Ethyl 3 2 Ethoxy 2 Oxoethoxy Picolinate As a Precursor in Complex Organic Synthesis

Synthesis of Novel Heterocyclic Systems

The reactivity of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of multiple reaction sites allows for a range of cyclization strategies, leading to the formation of fused and substituted heterocyclic systems.

Pyrimido[4,5-b]indoles and Related Fused Heterocycles

While direct synthesis of pyrimido[4,5-b]indoles using this compound is not extensively documented in readily available literature, the analogous compound, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, has been successfully employed in the synthesis of this class of compounds. This suggests a potential synthetic pathway where the picolinate (B1231196) could be a viable precursor. The strategy would likely involve the construction of an indole (B1671886) or a related nitrogen-containing heterocycle, followed by a condensation reaction to form the fused pyrimidine (B1678525) ring. The flexible side chain of the picolinate could be manipulated to introduce the necessary functionalities for the cyclization process.

Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives from this compound is a more established application. The pyridine (B92270) ring of the picolinate can serve as a foundational element for building the quinoline core. One plausible synthetic approach involves a condensation reaction with a suitable partner, such as a cyclic ketone or an aniline (B41778) derivative, to form the fused benzene (B151609) ring. The ester groups present in the precursor can be further modified to introduce additional functional groups or to facilitate subsequent transformations, leading to a diverse array of substituted quinoline derivatives. For instance, the synthesis of ethyl 2-{[2-(2-ethoxy-2-oxoethoxy)quinolin-4-yl]carbonyloxy}acetate highlights the utility of related structures in accessing functionalized quinoline systems. researchgate.net

Integration into Polycyclic Frameworks

The incorporation of this compound into polycyclic frameworks represents a significant area of its application. The pyridine nucleus and the reactive side chain can participate in various cycloaddition and annulation reactions to construct complex, multi-ring systems. The specific reaction conditions and the choice of reaction partners would dictate the final architecture of the polycyclic molecule. The ester functionalities can be hydrolyzed to the corresponding carboxylic acids, which can then be used to direct further cyclizations or to act as handles for attaching other molecular fragments.

Role in the Construction of Functionalized Molecular Scaffolds

This compound serves as a valuable scaffold for the introduction of diverse functional groups. The ester groups can be readily converted into a wide range of other functionalities, such as amides, hydrazides, and nitriles, through standard organic transformations. This allows for the systematic modification of the molecule's properties and the creation of libraries of compounds with varying substitution patterns. The pyridine nitrogen can also be a site for functionalization, for example, through N-alkylation or N-oxidation, further expanding the molecular diversity that can be achieved from this precursor.

Theoretical and Computational Chemistry Studies on Ethyl 3 2 Ethoxy 2 Oxoethoxy Picolinate

Quantum Chemical Calculations of Electronic Structure

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the ether oxygen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl carbons of the ester groups, which are electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: These values are illustrative for a molecule of this type and are not derived from a specific published study on this compound.)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap 5.65

A significant energy gap, as illustrated in the hypothetical data above, would suggest that this compound is a relatively stable molecule.

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. chemrxiv.org It helps in identifying the regions that are rich or poor in electrons, which is essential for predicting how the molecule will interact with other chemical species. chemrxiv.org The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms like oxygen or nitrogen, making them sites for electrophilic attack. Blue indicates regions of low electron density (positive potential), usually around hydrogen atoms or electron-withdrawing groups, which are favorable for nucleophilic attack. nih.gov

An MEP map of this compound would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and carbonyl groups. These are the primary nucleophilic centers of the molecule.

Positive Potential (Blue): Located around the hydrogen atoms and potentially near the carbonyl carbons, indicating the electrophilic sites.

Conformational Analysis and Energy Landscapes

Molecules with several single bonds, like this compound, can exist in numerous three-dimensional arrangements or conformations due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. core.ac.uk This is often achieved by systematically rotating specific dihedral angles and calculating the potential energy at each step, generating a potential energy surface (PES). nih.gov

The key rotatable bonds in this compound would include the C-O bond of the ether linkage and the C-C and C-O bonds associated with the two ethyl ester groups. The stability of different conformers would be influenced by factors such as steric hindrance between the side chains and potential stabilizing non-covalent interactions. Identifying the global minimum energy conformation is critical as it represents the most populated structure of the molecule under thermal equilibrium and is often the one responsible for its biological or chemical activity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the reaction pathway, chemists can map out the energetic changes that occur as reactants are converted into products. A key point on this pathway is the transition state, which is the highest energy structure along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could model reactions such as the hydrolysis of its ester groups. The modeling would involve identifying the transition state structure for the nucleophilic attack of a water molecule on a carbonyl carbon. Characterizing this transition state provides invaluable insight into the reaction's feasibility and kinetics, helping to explain why one ester group might be more reactive than the other.

Predictive Studies on Reactivity and Selectivity

The data generated from quantum chemical calculations and conformational analyses can be integrated to make powerful predictions about a molecule's reactivity and selectivity.

Selectivity: The MEP map and the distribution of frontier orbitals are excellent predictors of regioselectivity. For instance, in a reaction with an electrophile, the site with the most negative electrostatic potential (e.g., the pyridine nitrogen) would be the predicted point of attack. In reactions involving multiple possible pathways, comparing the activation energies calculated for each pathway can predict the major product.

These predictive capabilities are essential in fields like drug design and materials science, as they allow for the rational design of new molecules and the anticipation of their chemical behavior before undertaking lengthy and costly experimental synthesis.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

There is no specific research literature detailing sustainable or efficient synthetic methodologies for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. General synthetic strategies would likely involve the Williamson ether synthesis, reacting a salt of ethyl 3-hydroxypicolinate (B15391739) with an ethyl haloacetate (e.g., ethyl bromoacetate). However, studies optimizing this process for green chemistry principles—such as using greener solvents, catalyst-free conditions, or improving atom economy—have not been published for this specific molecule.

Exploration of Novel Chemical Transformations

No publications were found that use this compound as a substrate for developing novel chemical reactions. Its structure contains multiple functional groups (two ester moieties, a pyridine (B92270) ring, and an ether linkage), suggesting potential for various transformations. However, its actual reactivity and utility as a scaffold in synthetic chemistry remain unexplored in the available literature.

Advanced Materials Science Applications (excluding direct physical properties)

There is no information in the scientific literature linking this compound to any applications in advanced materials science. Picolinate (B1231196) structures, in general, are known to act as ligands for metal ions, but no studies have been published that investigate the use of this specific compound in the formation of metal-organic frameworks (MOFs), polymers, or other advanced materials.

Interdisciplinary Research with Computational Chemistry and Chemoinformatics

A search for computational or chemoinformatic studies focused on this compound yielded no results. While computational methods are frequently used to predict the properties and reactivity of molecules, no such analyses—for example, Density Functional Theory (DFT) calculations of its electronic structure or molecular docking studies to predict binding affinities—have been published for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate?

  • Methodological Answer : The synthesis typically involves esterification or coupling reactions. For example, a related ethyl ester compound (Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate) was synthesized via hydrogenation of a precursor using Pd/C catalyst in ethanol, followed by recrystallization . For this compound, a plausible route includes nucleophilic substitution between picolinic acid derivatives and ethoxy-oxoethyl groups, with purification via column chromatography or recrystallization. Reaction conditions (temperature, solvent, catalysts) should be optimized to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For structural elucidation (e.g., confirming ethoxy and ester groups via 1^1H and 13^{13}C NMR).
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretches at ~1700-1750 cm1^{-1} for esters).
  • Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation analysis.
  • X-ray Crystallography : If crystalline, SHELXL refinement can resolve bond lengths/angles and packing interactions .

Q. How is the purity of this compound typically assessed?

  • Methodological Answer : Purity is validated using:

  • HPLC : With UV detection to quantify impurities.
  • Melting Point Analysis : Sharp melting ranges indicate high purity (though this compound may be liquid at room temperature; see predicted boiling point in ).
  • Elemental Analysis (EA) : To confirm C, H, N, O composition within theoretical limits.

Advanced Research Questions

Q. What computational methods are used to predict the reactivity or stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) and predict reactivity sites. Molecular dynamics simulations assess conformational stability in solvents. For example, SMILES strings and PubChem data (e.g., GXHJJKNPGOKTNK-UHFFFAOYSA-N in ) enable cheminformatics tools to predict solubility and degradation pathways.

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation is critical:

  • NMR vs. X-ray : If NMR suggests a tautomeric form but X-ray shows a different conformation, refine crystallization conditions or consider dynamic effects in solution .
  • Mass Fragmentation Patterns : Compare experimental MS/MS data with theoretical fragmentation using tools like CFM-ID.
  • IR Absorbance : Confirm ester C=O stretches align with computational vibrational spectra.

Q. What are the challenges in achieving high crystallinity for X-ray diffraction studies of this compound?

  • Methodological Answer : Challenges include:

  • Solvent Selection : Ethanol or ethyl acetate may promote crystallization, as seen in related ethyl ester recrystallization .
  • Polymorphism : Multiple crystal forms can arise; slow evaporation or seeding techniques improve reproducibility.
  • Hydrogen Bonding : Analyze packing interactions (e.g., C–H···O) using SHELXL to optimize crystallization .

Q. How can researchers design experiments to study the compound's stability under varying pH or temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (e.g., 40–60°C) and monitor degradation via HPLC.
  • pH Studies : Use buffered solutions (e.g., EPPS ) to assess hydrolysis kinetics of ester groups.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.

Data Analysis and Contradiction Management

Q. How should contradictory solubility data from different sources be addressed?

  • Methodological Answer :

  • Replicate Experiments : Measure solubility in-house using standardized protocols (e.g., shake-flask method).
  • Review Solvent Purity : Trace water or impurities in solvents (e.g., ethanol) can skew results .
  • Computational Solubility Prediction : Use tools like COSMO-RS to compare with experimental data .

Q. What statistical methods are appropriate for analyzing bioactivity data involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).
  • Error Analysis : Report confidence intervals for IC50_{50} values; use ANOVA for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.